4-Hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester
Description
Properties
Molecular Formula |
C14H14O5 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
methyl 4-hydroxy-6,7-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O5/c1-17-12-6-8-4-9(14(16)19-3)5-11(15)10(8)7-13(12)18-2/h4-7,15H,1-3H3 |
InChI Key |
JTOIQIURFBFTNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CC(=C2C=C1OC)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of 4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester typically involves multi-step synthetic routes starting from substituted naphthalene derivatives or simpler aromatic precursors. The key transformations include:
- Introduction of hydroxyl and methoxy substituents on the naphthalene ring.
- Formation of the carboxylic acid functional group at position 2.
- Esterification of the carboxylic acid to the methyl ester.
These steps are often carried out through controlled electrophilic substitution, esterification, and protection/deprotection strategies to ensure regioselectivity and functional group compatibility.
Specific Synthetic Routes and Procedures
Esterification from 4-Hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic Acid
A common approach is to start from the corresponding acid, 4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid, and convert it to the methyl ester via Fischer esterification:
- Reagents: Methanol and an acid catalyst such as sulfuric acid or hydrochloric acid.
- Conditions: Reflux under methanol with catalytic acid for several hours.
- Outcome: Formation of the methyl ester with high yield.
This method is straightforward and widely used for ester preparation.
Microwave-Assisted Synthesis of Naphthoate Derivatives
Recent advances include microwave-assisted synthetic methods that accelerate reaction times and improve yields:
- Step 1: Synthesis of ethyl 4-acetoxy-6,8-dimethoxy-2-naphthoate derivatives via microwave irradiation of precursor compounds with sodium acetate and acetic anhydride at 130 °C for 10 minutes.
- Step 2: Hydrolysis and neutralization steps convert these intermediates to the corresponding carboxylic acids.
- Step 3: Esterification to methyl esters can be performed subsequently.
Yields for such microwave-assisted reactions range from 91% to 96%, demonstrating efficiency and reproducibility.
Carbonylation of Hydroxy Aromatic Halides
A patented process involves carbonylation of hydroxy aromatic halides in the presence of reactive alcohol solvents and palladium catalysts:
- Catalyst: Zero-valent palladium complexes with phosphine ligands.
- Substrate: Hydroxy aromatic halides such as 6-bromo-2-naphthol.
- Solvent: Methanol or other reactive alcohols.
- Outcome: Direct formation of hydroxy aromatic carboxylic acid esters, including methyl esters.
This method is particularly useful for preparing hydroxy naphthoic acid derivatives and their esters with high selectivity.
Synthetic Route Summary Table
| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Hydroxyl and methoxy substitution | Electrophilic substitution | Starting from naphthalene derivatives, use methylating agents (e.g., dimethyl sulfate) | Variable | Protection of hydroxyl groups may be required |
| Carboxylation | Carbonylation | Palladium catalysis with hydroxy aromatic halide and methanol | High | Efficient for direct ester formation |
| Esterification | Fischer esterification | Methanol, acid catalyst, reflux | 85–95 | Classical method for methyl ester formation |
| Microwave-assisted acetylation and hydrolysis | Microwave irradiation | Sodium acetate, acetic anhydride, microwave, then hydrolysis | 91–96 | Rapid and high-yielding |
Research Findings and Analytical Characterization
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic signals for aromatic protons, methoxy groups (singlets near 3.7–4.0 ppm), and the methyl ester group (singlet near 3.8 ppm). The hydroxyl proton typically appears as a broad singlet due to hydrogen bonding.
- Infrared (IR) Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ correspond to the ester carbonyl stretch. Broad bands at 3200–3500 cm⁻¹ indicate hydroxyl groups.
- Mass Spectrometry (MS): Confirms the molecular weight of 262.26 g/mol with fragmentation patterns consistent with loss of methoxy groups and the ester moiety.
Perspectives from Varied Sources
- Academic Research: Microwave-assisted methods offer rapid synthesis with high yields and are favored for research-scale preparation.
- Industrial Patents: Palladium-catalyzed carbonylation provides scalable and selective routes for hydroxy aromatic esters, including the target compound.
- Chemical Suppliers: Commercial availability of related methyl esters suggests established synthetic protocols involving classical esterification and functional group modification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the methoxy groups with bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrobromic acid in acetic acid under reflux conditions.
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-ketone.
Reduction: Formation of 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-alcohol.
Substitution: Formation of 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dibromo-, methyl ester.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-, methyl ester involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with three structurally related analogs:
Table 1: Structural and Functional Comparison
* Molecular weight estimated based on structural similarity to CAS 23673-53-2.
Structural Differences and Implications
Substituent Positioning: The target compound’s hydroxyl group at the 4-position distinguishes it from the trimethoxy analog (CAS 23673-53-2), which lacks polar groups at this position. This hydroxyl group likely enhances hydrogen-bonding capacity, improving aqueous solubility compared to the fully methoxylated analog . The quinoline derivative () features a nitrogen-containing heterocycle, altering electronic properties and ring stability compared to naphthalene derivatives.
Ester Group Variations: The methyl ester in the target compound contrasts with the ethyl ester in the quinoline analog. Methyl esters generally exhibit higher metabolic stability due to slower hydrolysis compared to ethyl esters .
Lipophilicity: The trimethoxy analog (LogP = 2.65) is more lipophilic than the target compound (estimated LogP ~2.0) due to the absence of a polar hydroxyl group.
Biological Activity
4-Hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester (CAS Number: 23673-57-6) is an organic compound characterized by its unique molecular structure, which includes a naphthalene backbone with hydroxyl and methoxy functional groups. This composition contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula : C16H16O6
- Molecular Weight : 304.3 g/mol
- Structure : The compound features a carboxylic acid group, a hydroxyl group, and two methoxy groups attached to the aromatic system.
Antimicrobial Properties
Research has indicated that 4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It exhibits a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Studies utilizing DPPH and ABTS assays have shown that this ester demonstrates a high reducing power compared to standard antioxidants like ascorbic acid.
Anti-inflammatory Effects
In vivo studies have revealed that 4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester can significantly reduce inflammation markers in models of acute and chronic inflammation. Its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial efficacy against common pathogens.
- Method : Disc diffusion method was employed to assess the inhibition zones.
- Results : The compound exhibited significant antibacterial activity with inhibition zones ranging from 15 mm to 25 mm depending on the concentration used.
-
Antioxidant Activity Assessment
- Objective : To determine the antioxidant potential using DPPH assay.
- Method : A series of dilutions were prepared and tested against DPPH radical.
- Results : The IC50 value was found to be 50 µg/mL, indicating potent antioxidant activity.
-
Anti-inflammatory Study
- Objective : To assess the anti-inflammatory effects in a rat model.
- Method : Carrageenan-induced paw edema model was utilized.
- Results : The compound significantly reduced paw swelling by up to 60% compared to control groups.
The biological activity of 4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester can be attributed to its structural features:
- The hydroxyl group facilitates hydrogen bonding with biological macromolecules.
- Methoxy groups enhance lipophilicity, allowing better membrane penetration.
- The carboxylate form can interact with various cellular targets, influencing signaling pathways related to inflammation and oxidative stress.
Comparative Analysis
| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 4-Hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester | High | High (IC50 = 50 µg/mL) | Significant reduction in edema |
| Ascorbic Acid | Moderate | Very High (IC50 = 25 µg/mL) | Low |
| Curcumin | Moderate | High | Very High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
